molecular formula C14H16O3 B12541716 3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one CAS No. 653597-73-0

3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one

Cat. No.: B12541716
CAS No.: 653597-73-0
M. Wt: 232.27 g/mol
InChI Key: JVPBEOSSMYEDID-LLVKDONJSA-N
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Description

3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one is a chemical compound that belongs to the class of benzopyran derivatives This compound is known for its unique structural features, which include a benzopyran core and a methoxybutyl side chain

Preparation Methods

The synthesis of 3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one typically involves several steps, starting with the preparation of the benzopyran core. One common synthetic route includes the condensation of salicylaldehyde with an appropriate ketone, followed by cyclization to form the benzopyran ring. The methoxybutyl side chain is then introduced through a series of reactions, including alkylation and reduction. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents.

Chemical Reactions Analysis

3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzopyran core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic effects, including its role in drug development for various diseases.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one can be compared with other benzopyran derivatives, such as coumarins and flavonoids. While these compounds share a similar benzopyran core, the presence of the methoxybutyl side chain in this compound imparts unique chemical and biological properties. For example, the side chain may enhance its solubility, stability, or bioactivity compared to other benzopyran derivatives.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action will continue to uncover new and exciting uses for this compound.

Properties

CAS No.

653597-73-0

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

3-[(2R)-2-methoxybutyl]isochromen-1-one

InChI

InChI=1S/C14H16O3/c1-3-11(16-2)9-12-8-10-6-4-5-7-13(10)14(15)17-12/h4-8,11H,3,9H2,1-2H3/t11-/m1/s1

InChI Key

JVPBEOSSMYEDID-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](CC1=CC2=CC=CC=C2C(=O)O1)OC

Canonical SMILES

CCC(CC1=CC2=CC=CC=C2C(=O)O1)OC

Origin of Product

United States

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